

A Comparative Guide to Trimethylsulfonium Methyl Sulfate and Dimethyl Sulfate as Methylating Agents

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Compound of Interest

Compound Name: Trimethylsulfonium methyl sulfate

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The introduction of a methyl group is a fundamental transformation in organic synthesis and drug development, capable of profoundly influencing a molecule's biological activity, selectivity, and pharmacokinetic properties. The choice of methylating agent is therefore a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides an objective comparison of two common methylating agents: **trimethylsulfonium methyl sulfate** (TMSM) and dimethyl sulfate (DMS), supported by experimental data to aid researchers in making an informed selection for their specific synthetic needs.

Introduction to the Reagents

Dimethyl Sulfate (DMS) is a potent and widely used methylating agent, recognized for its high reactivity and low cost, making it a staple in industrial-scale synthesis.^{[1][2][3]} It is the diester of methanol and sulfuric acid and is primarily used for the methylation of phenols, amines, and thiols.^{[1][2]}

Trimethylsulfonium Methyl Sulfate (TMSM) is a quaternary ammonium compound that also serves as a methylating agent.^[4] It is particularly noted for its utility in the methylation of aldehydes and ketones to form epoxides.^{[5][6]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of TMSM and DMS is presented in Table 1.

Property	Trimethylsulfonium Methyl Sulfate (TMSM)	Dimethyl Sulfate (DMS)
CAS Number	2181-44-4[5][6]	77-78-1[1]
Molecular Formula	C ₄ H ₁₂ O ₄ S ₂ [5]	C ₂ H ₆ O ₄ S[1]
Molecular Weight	188.27 g/mol [5][6]	126.13 g/mol [1]
Appearance	Solid[6]	Colorless, oily liquid[1][2]
Melting Point	92-94 °C[6]	-32 °C[1]
Boiling Point	Not available	188 °C (decomposes)[1]
Solubility	Not specified	Reacts with water. Soluble in methanol, dichloromethane, acetone.[1]

Reactivity and Mechanism

Both TMSM and DMS act as electrophilic methylating agents, transferring a methyl group to a nucleophile. The reaction for DMS is generally accepted to proceed through an S_N2 mechanism.[1][7]

Figure 1: Generalized S_N2 methylation mechanism for DMS and TMSM.

DMS is a highly reactive and potent methylating agent, a characteristic that also contributes to its high toxicity.[3][8] The reactivity of TMSM is harnessed in specific applications such as epoxide formation, where it serves as a precursor to dimethylsulfonium methanide.[9][10]

Applications in Organic Synthesis

While both reagents are methylating agents, their primary applications differ significantly. DMS has a broad range of applications for the methylation of various nucleophiles, whereas TMSM is more specialized.

Application	Trimethylsulfonium Methyl Sulfate (TMSM)	Dimethyl Sulfate (DMS)
Primary Use	Precursor for dimethylsulfonium methanide for the methylenation of aldehydes and ketones to form epoxides. [5] [9] [10]	General methylation of phenols, amines, thiols, and other nucleophiles. [1] [2] [3]
Example Substrates	Aldehydes, Ketones [5]	Phenols, Anilines, Thiols, Carboxylic acids [1] [2] [11]
Industrial Scale	Used in specific synthetic routes.	Widely used due to low cost and high reactivity. [1] [2] [12]

Experimental Protocols

Detailed methodologies for representative reactions are provided below.

Protocol 1: O-Methylation of Gallic Acid using Dimethyl Sulfate

This protocol is adapted from a procedure described in Organic Syntheses.[\[13\]](#)

Materials:

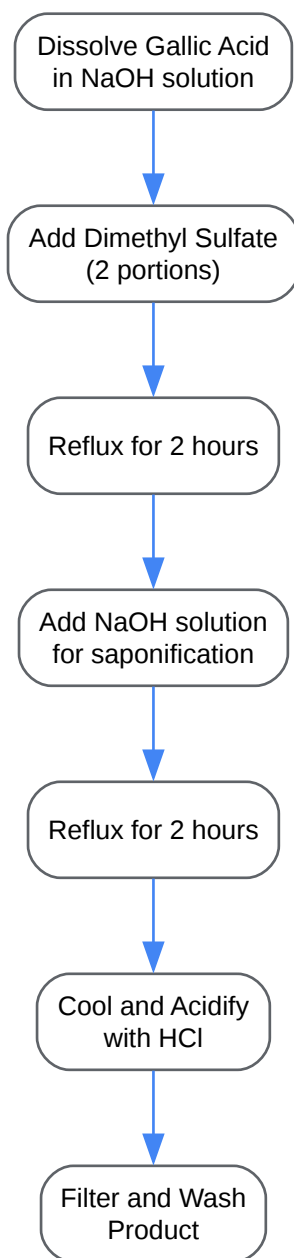
- Gallic acid (0.266 mole)
- Sodium hydroxide (2 moles in 500 cc of water)
- Dimethyl sulfate (2 x 0.71 mole portions)
- Dilute hydrochloric acid

Procedure:

- Dissolve 80 g of sodium hydroxide in 500 cc of cold water in a 1-L flask.
- Add 50 g of gallic acid and stopper the flask, shaking until the acid is dissolved.

- Add 89 g of dimethyl sulfate and shake for 20 minutes, maintaining the temperature below 30-35°C by cooling with water.
- Add a second 89 g portion of dimethyl sulfate and continue shaking for 10 minutes.
- Fit the flask with a reflux condenser and boil the mixture for two hours.
- To saponify any ester formed, add a solution of 20 g of sodium hydroxide in 30 cc of water and continue boiling for another two hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid.
- Filter the precipitated trimethylgallic acid with suction and wash with cold water.

Expected Yield: 50-52 g (89-92%) of crude product.[13]



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Figure 2: Experimental workflow for the O-methylation of gallic acid using DMS.

Protocol 2: Epoxidation of a Ketal using Trimethylsulfonium Methyl Sulfate

This protocol describes the synthesis of 1,7,10-trioxa-dispiro[2.2.4.2]dodecane.^[14]

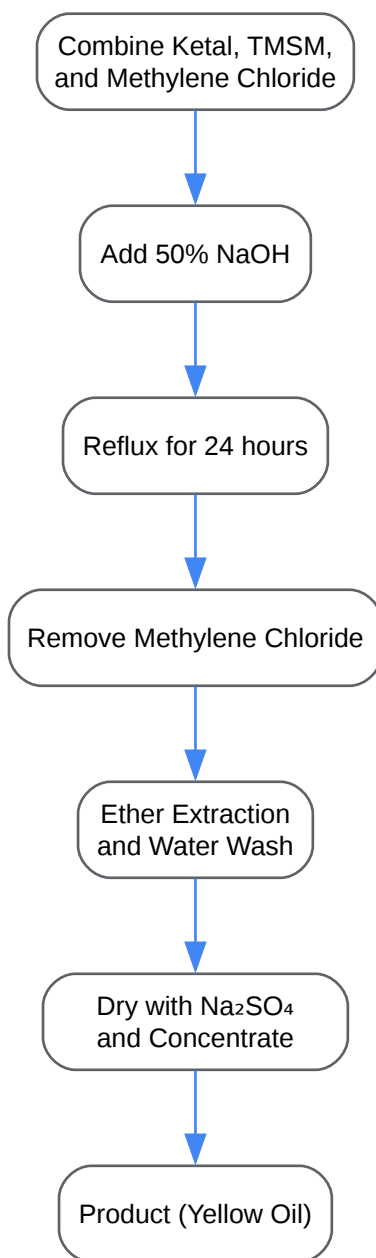
Materials:

- 1,4-Cyclohexanedione ethylene ketal (12.00 g, 76.83 mmol)
- **Trimethylsulfonium methyl sulfate** (18.8 g, 99.88 mmol)
- Methylene chloride (120 ml)
- 50% Sodium hydroxide (40 ml)
- Ether
- Sodium sulfate

Procedure:

- To 120 ml of methylene chloride, add 12.00 g of 1,4-cyclohexanedione ethylene ketal and 18.8 g of **trimethylsulfonium methyl sulfate**.
- Add 40 ml of 50% sodium hydroxide.
- Reflux the reaction mixture for 24 hours.
- Remove the methylene chloride.
- Add 200 ml of ether and wash the ether layer with water.
- Dry the organic layer with sodium sulfate and concentrate to yield the product as a yellow oil.

Expected Yield: 12.13 g (93%).[\[14\]](#)



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Figure 3: Experimental workflow for epoxide formation using TMSM.

Safety and Handling

A critical point of differentiation between these two reagents is their safety profile. DMS is extremely toxic and a suspected carcinogen, requiring stringent safety precautions.

Safety Information	Trimethylsulfonium Methyl Sulfate (TMSM)	Dimethyl Sulfate (DMS)
GHS Pictograms	Warning[6][15]	Danger, Health Hazard, Corrosive, Toxic[1][16]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[15][17]	H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.H341: Suspected of causing genetic defects.H350: May cause cancer.[16][18][19]
Handling Precautions	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[17]	Obtain special instructions before use. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use in a well-ventilated fume hood.[16][20]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves.[6]	Chemical-resistant gloves (butyl rubber or Viton recommended), chemical safety goggles and face shield, flame-resistant lab coat.[16][20]

Summary of Advantages and Disadvantages

Reagent	Advantages	Disadvantages
Trimethylsulfonium Methyl Sulfate (TMSM)	- Effective for specific transformations (e.g., epoxidation). [5] [9] - Less severe toxicity profile compared to DMS. [15] [17]	- More specialized in its applications.- Higher cost and less readily available than DMS.
Dimethyl Sulfate (DMS)	- Highly reactive and efficient for a broad range of substrates. [1] [2] - Low cost, making it suitable for large-scale synthesis. [1] [2] [8] - Well-established protocols are available. [13] [21]	- Extremely toxic, corrosive, and a suspected carcinogen. [1] [16] [18] [22] [23] - Requires stringent handling procedures and specialized safety equipment. [20] [22]

Conclusion

The choice between **trimethylsulfonium methyl sulfate** and dimethyl sulfate as a methylating agent is highly dependent on the specific requirements of the chemical transformation and the safety infrastructure available.

Dimethyl Sulfate (DMS) remains a powerful and cost-effective choice for general methylation of a wide array of nucleophiles, particularly in industrial settings where its high reactivity is advantageous and its significant hazards can be appropriately managed.

Trimethylsulfonium Methyl Sulfate (TMSM) serves as a valuable, more specialized reagent. Its application in the formation of epoxides from carbonyls highlights its utility in specific synthetic strategies. Importantly, its less severe toxicity profile makes it a more attractive option when the specific reactivity it offers is required and when the extreme hazards of DMS are a primary concern.

Ultimately, researchers must weigh the high reactivity and low cost of DMS against its extreme toxicity. For specialized applications like epoxidation or when a less hazardous reagent is paramount, TMSM presents a viable alternative. As with all chemical reagents, a thorough risk assessment should be conducted before any experimental work is undertaken.

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